molecular formula C9H7BrFNO B15046485 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile

2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile

Cat. No.: B15046485
M. Wt: 244.06 g/mol
InChI Key: XHFDTDZRYQQPDU-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7BrFNO It is characterized by the presence of a bromo, fluoro, and methoxy substituent on a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-methoxyphenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetonitriles.

    Oxidation and Reduction: Products can range from alcohols to carboxylic acids, depending on the reaction conditions.

    Coupling Reactions: The major products are biaryl compounds.

Scientific Research Applications

2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, in drug discovery, the compound might inhibit a specific enzyme or receptor, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-6-methoxyphenylboronic acid
  • 2-Bromo-2-(4-methoxyphenyl)acetonitrile
  • 2-Bromo-5-fluoro-2-methoxyacetophenone

Uniqueness

2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both bromo and fluoro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

2-(4-bromo-2-fluoro-6-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H7BrFNO/c1-13-9-5-6(10)4-8(11)7(9)2-3-12/h4-5H,2H2,1H3

InChI Key

XHFDTDZRYQQPDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)CC#N

Origin of Product

United States

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